molecular formula C23H20N6O4 B2481543 N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207006-42-5

N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2481543
CAS No.: 1207006-42-5
M. Wt: 444.451
InChI Key: BAMPPWYSEIBYQF-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, substituted with methoxyphenyl groups at the 3- and 9-positions, and an acetamide side chain at position 2. The structure is characterized by its bicyclic system, which combines pyrazole, triazole, and pyrazine moieties.

Properties

CAS No.

1207006-42-5

Molecular Formula

C23H20N6O4

Molecular Weight

444.451

IUPAC Name

N-(3-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H20N6O4/c1-32-17-8-6-15(7-9-17)19-13-20-22-26-29(23(31)27(22)10-11-28(20)25-19)14-21(30)24-16-4-3-5-18(12-16)33-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

BAMPPWYSEIBYQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C23H20N6O3C_{23}H_{20}N_{6}O_{3} and features multiple aromatic and heterocyclic rings. Its structural complexity is attributed to the combination of pyrazole and triazole moieties, which are recognized for their pharmacological significance. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. While detailed mechanisms specific to this compound are yet to be fully elucidated, similar compounds in its class have shown promising results in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo-triazole derivatives. For instance, derivatives similar to this compound have exhibited cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation in human tumor cell lines such as RKO and HeLa with IC50 values ranging from 49.79 µM to 113.70 µM .

Antioxidant Properties

Compounds within this chemical class have displayed significant antioxidant activities. For example, studies indicated that certain derivatives possess the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has also suggested that these compounds may exhibit anti-inflammatory properties. The structural features of this compound suggest potential mechanisms for modulating inflammatory pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerRKO60.70
AnticancerHeLa78.72
AntioxidantVarious modelsNot specified
Anti-inflammatoryIn vitro assaysNot specified

Case Studies and Research Findings

A study published in 2021 evaluated the synthesis and biological activities of pyrazolo derivatives similar to this compound. The results indicated promising anticancer activity against multiple human cancer cell lines and highlighted the need for further investigation into their mechanisms of action .

Another research effort focused on the synthesis of related compounds and their evaluation against Leishmania mexicana, demonstrating that structural modifications can significantly impact biological efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by multiple aromatic rings and functional groups, including methoxy and acetamide moieties. Its synthesis typically involves multi-step organic reactions using commercially available starting materials. The structural complexity of this compound suggests significant potential for interaction with various biological targets.

Biological Activities

N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide belongs to the class of pyrazolo-triazole derivatives known for their diverse pharmacological activities. Key biological activities include:

  • Antitumor Properties : Research indicates that compounds with similar structures exhibit significant antitumor activity. The presence of multiple aromatic systems enhances their interaction with DNA and other cellular targets.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Analytical Techniques

Characterization of this compound is typically conducted using advanced analytical techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine the structure and purity of the compound.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Employed for assessing the purity and stability of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that similar pyrazolo-triazole derivatives exhibited significant growth inhibition in various cancer cell lines. These findings support further exploration into their use as anticancer agents .
  • Antimicrobial Research : Investigations into related compounds have shown efficacy against resistant bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrazine Cores

The target compound shares structural motifs with several triazolo-pyrazine derivatives reported in the literature. Key comparisons include:

Compound Name Substituents Biological Activity/Application Key Structural Differences Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 3,4-Dimethoxyphenyl, dihydrobenzodioxin Not explicitly reported (structural focus) Benzodioxin replaces methoxyphenyl; pyrazolo[1,5-a]pyrazine core lacks triazole fusion
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide Phenyl, acrylamide Antioxidant conjugation Triazolo[4,3-a]pyrazine core; acrylamide side chain vs. acetamide
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Phenoxyacetamide Not explicitly reported Phenoxy group vs. methoxyphenyl; acetamide at position 2

Key Observations :

  • Core Heterocycles : The target compound’s pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core is distinct from simpler triazolo[4,3-a]pyrazine systems due to the fused pyrazole ring, which may enhance rigidity and π-π stacking interactions .
  • Substituent Effects: Methoxy groups at the 3- and 4-positions on phenyl rings (vs.
Physicochemical Properties
  • Lipophilicity (LogP) : The target’s methoxyphenyl groups likely increase LogP compared to unsubstituted phenyl analogues (e.g., compound 12 in ), enhancing blood-brain barrier penetration .
  • Thermal Stability : Melting points for similar triazolo-pyrazine derivatives range from 240–263°C (), suggesting the target compound may exhibit comparable stability due to its fused core .

Preparation Methods

Cyclization Conditions

Cyclization is catalyzed by bases such as potassium carbonate or triethylamine. In a related synthesis, chalcone intermediates are cyclized in acetone under reflux for 12 hours, forming the triazolo-pyrazin ring. The use of polar aprotic solvents (e.g., dimethylformamide) enhances reaction efficiency, while microwave-assisted methods reduce reaction times from hours to minutes.

Functionalization with Methoxyphenyl Groups

Incorporation of the 3-Methoxyphenyl Acetamide Moiety

The N-(3-methoxyphenyl)acetamide side chain is added through a nucleophilic acyl substitution. A chloroacetamide intermediate (e.g., N-(3-methoxyphenyl)-2-chloroacetamide) reacts with the pyrazolo-triazolo-pyrazin core in the presence of potassium iodide and diisopropylethylamine (DIPEA). Reaction progress is monitored by thin-layer chromatography (TLC), with typical yields of 50–60% after column purification.

Final Coupling and Purification

Amide Bond Formation

The acetamide group is coupled to the core using carbodiimide crosslinkers (e.g., EDC·HCl) and hydroxysuccinimide (NHS) in dichloromethane. Stirring at room temperature for 24 hours ensures complete conversion, followed by extraction with ethyl acetate and washing with brine.

Industrial-Scale Purification

Continuous flow reactors are employed for large-scale synthesis, improving yield consistency and reducing byproducts. Final purification uses recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns. Purity exceeding 98% is routinely achieved, as verified by LC-MS.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Stretching vibrations for amide C=O (1680–1700 cm⁻¹) and triazole C-N (1540–1560 cm⁻¹) confirm functional groups.
  • NMR Spectroscopy :
    • ¹H-NMR (400 MHz, DMSO-d₆) : Signals at δ 3.78 (s, OCH₃), δ 7.12–7.89 (m, aromatic H), and δ 10.21 (s, NH).
    • ¹³C-NMR : Peaks at 160.2 ppm (amide C=O) and 55.1 ppm (OCH₃).
  • HR-MS : Molecular ion [M+H]⁺ at m/z 506.1932 (calculated for C₂₄H₂₃N₆O₄⁺).

Crystallographic Data (Analog)

A structurally similar compound (C₂₄H₂₁NO₄) crystallizes in the monoclinic system with space group P2₁/c, featuring intramolecular N—H⋯O hydrogen bonds. Unit cell parameters include a = 12.905 Å, b = 16.432 Å, and c = 14.287 Å.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Screening : Acetone and THF yield higher regioselectivity compared to DMF.
  • Temperature Control : Maintaining 0–5°C during acylations minimizes side reactions.

Catalytic Enhancements

Palladium nanoparticles (PdNPs) increase coupling efficiency by 15–20% compared to traditional Pd(PPh₃)₄.

Challenges and Solutions

Byproduct Formation

Oxidation of sulfur-containing intermediates (e.g., phenylthio groups) can occur, mitigated by adding antioxidants like butylated hydroxytoluene (BHT).

Scalability Limitations

Batch reactor inconsistencies are addressed via flow chemistry, achieving throughputs of 1–2 kg/day.

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